molecular formula C19H30Br2Si B12638047 [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920283-05-2

[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane

Cat. No.: B12638047
CAS No.: 920283-05-2
M. Wt: 446.3 g/mol
InChI Key: LWSRVULUFIFVSD-UHFFFAOYSA-N
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Description

[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a dibromomethylidene group and a nona-1,4-diyn-1-yl chain attached to a tri(propan-2-yl)silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane typically involves multi-step organic reactions. One common method includes the coupling of a dibromomethylidene precursor with a nona-1,4-diyn-1-yl intermediate under specific conditions that promote the formation of the desired product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dibromomethylidene group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to engage in various pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Dichloromethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
  • [3-(Diiodomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
  • [3-(Bromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane

Uniqueness

Compared to its analogs, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where specific reactivity patterns are desired.

Properties

CAS No.

920283-05-2

Molecular Formula

C19H30Br2Si

Molecular Weight

446.3 g/mol

IUPAC Name

3-(dibromomethylidene)nona-1,4-diynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C19H30Br2Si/c1-8-9-10-11-12-18(19(20)21)13-14-22(15(2)3,16(4)5)17(6)7/h15-17H,8-10H2,1-7H3

InChI Key

LWSRVULUFIFVSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=C(Br)Br)C#C[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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